Methyl 4-(2,5-dihydropyrrol-1-yl)benzoate
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Overview
Description
Methyl 4-(2,5-dihydropyrrol-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,5-dihydropyrrol-1-yl)benzoate typically involves the reaction of methyl benzoate with pyrrole under specific conditions. One common method includes the use of a coupling agent such as indium(III) chloride at room temperature for several hours . Another approach involves the use of trifluoroacetic acid as a catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through column chromatography and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2,5-dihydropyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
Methyl 4-(2,5-dihydropyrrol-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research has explored its use in developing new pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(2,5-dihydropyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it has been shown to increase monoclonal antibody production in Chinese hamster ovary cell cultures by affecting glucose uptake and intracellular adenosine triphosphate levels .
Comparison with Similar Compounds
- 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide analogs
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Comparison: Methyl 4-(2,5-dihydropyrrol-1-yl)benzoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and efficacy in various applications .
Properties
CAS No. |
134031-03-1 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 4-(2,5-dihydropyrrol-1-yl)benzoate |
InChI |
InChI=1S/C12H13NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h2-7H,8-9H2,1H3 |
InChI Key |
REOSYQNIYWDWCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CC=CC2 |
Origin of Product |
United States |
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